Sodium cyclobutanesulfinate
CAS No.: 1352077-20-3
Cat. No.: VC7259801
Molecular Formula: C4H7NaO2S
Molecular Weight: 142.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352077-20-3 |
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Molecular Formula | C4H7NaO2S |
Molecular Weight | 142.15 |
IUPAC Name | sodium;cyclobutanesulfinate |
Standard InChI | InChI=1S/C4H8O2S.Na/c5-7(6)4-2-1-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
Standard InChI Key | LIRRDYUIBAQPQL-UHFFFAOYSA-M |
SMILES | C1CC(C1)S(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound sodium 4-((2,3-dihydrothieno[3,4-b] dioxin-2-yl)methoxy)butane-1-sulfonate (PubChem CID: 23588691) serves as a structurally related analog. It features a cyclobutane-fused thienodioxin moiety linked to a butanesulfonate group via an ether bridge . Key properties include:
The cyclobutane ring in such compounds exhibits puckered geometry, with C–C bond lengths of approximately 1.55 Å and significant π-character, contributing to both strain and stability .
Stereochemical Considerations
Cyclobutane derivatives often exhibit complex stereodynamics. For example, 1,3-disubstituted cyclobutanes show near-thermoneutral energy differences between cis and trans configurations (ΔG ≈ 0.1 kcal/mol) . This property enables conformational flexibility while maintaining structural rigidity—a critical feature for drug design .
Synthesis and Functionalization
Palladium-Catalyzed C–H Arylation
Recent advances in C–H functionalization enable efficient modification of cyclobutane frameworks. Daugulis and coworkers demonstrated bis-arylation of cyclobutane carboxamides with 97% yield using Pd(II/IV) catalysis . Key reaction parameters include:
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Catalyst: Pd(OAc)₂ (1 mol%)
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Solvent: Toluene
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Temperature: 80°C
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Substrate: 2,4-Diphenyl-N-(quinolin-8-yl)cyclobutane-1-carboxamide
This method preserves stereochemistry, avoiding epimerization even in strained systems .
Directed Mono-Olefination
Steric control using hexafluoro-2-propanol (HFIP) as solvent allows selective mono-olefination of cyclobutanes. For instance, iodostyrene coupling yields tetrasubstituted all-cis cyclobutanes in 50% yield, confirmed by X-ray crystallography .
Physicochemical Properties
Spectral Characteristics
Cyclobutane sulfonates exhibit distinct NMR profiles:
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¹H NMR: Vicinal coupling constants (J) range 4.6–11.5 Hz for cis and 2.0–10.7 Hz for trans configurations
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¹³C NMR: Upfield-shifted signals for bridgehead carbons (δ ≈ 35–45 ppm)
Solubility and Stability
The sodium sulfonate group enhances aqueous solubility (>50 mg/mL in water) . Cyclobutane rings demonstrate surprising metabolic stability, with half-lives exceeding 24 hours in human liver microsomes for related compounds .
Applications in Medicinal Chemistry
Enzyme Inhibition
Cyclobutane sulfonates serve as isosteres for aromatic systems in protease inhibitors. In cathepsin B inhibitors, cyclobutyl linkers improve selectivity 15-fold over valine-citrulline analogs by better fitting hydrophobic pockets .
Antibody-Drug Conjugates (ADCs)
Replacing peptide linkers with cyclobutane sulfonates in ADCs enhances plasma stability. One candidate showed:
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